

A Technical Guide to the Physical Properties of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MTOA-TFSI**

Cat. No.: **B1591626**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, often abbreviated as [N8881][NTf₂] or [MOA][TFSI], is a hydrophobic ionic liquid (IL) that has garnered significant interest in various scientific and industrial applications, including electrochemistry, catalysis, and extraction processes. Its unique combination of properties, such as high thermal stability, a wide electrochemical window, and hydrophobicity, makes it a compelling alternative to traditional volatile organic solvents. This technical guide provides a comprehensive overview of the core physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, detailed experimental protocols for their measurement, and a logical workflow for the characterization of such ionic liquids.

Core Physical Properties

The physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide are critical for its application and performance. A summary of these properties is presented in the table below.

Property	Value	Conditions
Molecular Weight	648.85 g/mol	
Density	1.15 g/cm ³	
	1.11 g/cm ³	13 °C
Viscosity	713 cP	20 °C
Melting Point	-39 °C	
Ionic Conductivity	0.046 mS/cm	20 °C
	~0.04 mS/cm	
Electrochemical Window	5.1 V	
Refractive Index	1.439	20 °C, D-line
Thermal Stability	Dominated by the [NTf ₂]- anion; high	General observation for [NTf ₂]- salts

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount. The following sections detail the methodologies for determining the key properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

Sample Preparation

Given that many ionic liquids are hygroscopic, proper sample handling is crucial to obtain accurate physical property data.

- **Drying:** Prior to any measurement, the ionic liquid sample should be dried under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for a prolonged period (e.g., 24-48 hours) to remove any absorbed water.
- **Water Content Determination:** The water content of the dried sample should be determined using Karl Fischer titration to ensure it is below an acceptable threshold (e.g., < 100 ppm).

- **Inert Atmosphere:** All sample handling and measurements should be performed under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen) to prevent reabsorption of atmospheric moisture.

Density Measurement

The density of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can be accurately determined using a vibrating tube densimeter.

- **Instrumentation:** An Anton Paar DMA series vibrating tube densimeter or a similar instrument is suitable for this measurement.
- **Calibration:** The instrument should be calibrated prior to use with at least two standards of known density that bracket the expected density of the ionic liquid. Dry air and ultrapure water are common calibrants.
- **Procedure:** a. Inject the dried ionic liquid sample into the measuring cell of the densimeter, ensuring no air bubbles are present. b. Allow the sample to thermally equilibrate at the desired temperature. c. The instrument measures the oscillation period of the U-shaped tube containing the sample. d. The density is calculated from the oscillation period using the calibration constants. e. Measurements should be repeated at each temperature to ensure reproducibility.

Viscosity Measurement

The viscosity of this ionic liquid can be measured using a rotational rheometer.

- **Instrumentation:** A cone-plate or parallel-plate rotational rheometer is recommended for accurate viscosity measurements of ionic liquids.
- **Calibration:** The rheometer should be calibrated using a standard viscosity fluid with a known viscosity close to that expected for the ionic liquid.
- **Procedure:** a. Place a small, known volume of the dried ionic liquid onto the lower plate of the rheometer. b. Lower the upper cone or plate to the correct measurement gap. c. Allow the sample to reach the set temperature. d. Perform a shear rate sweep to determine the

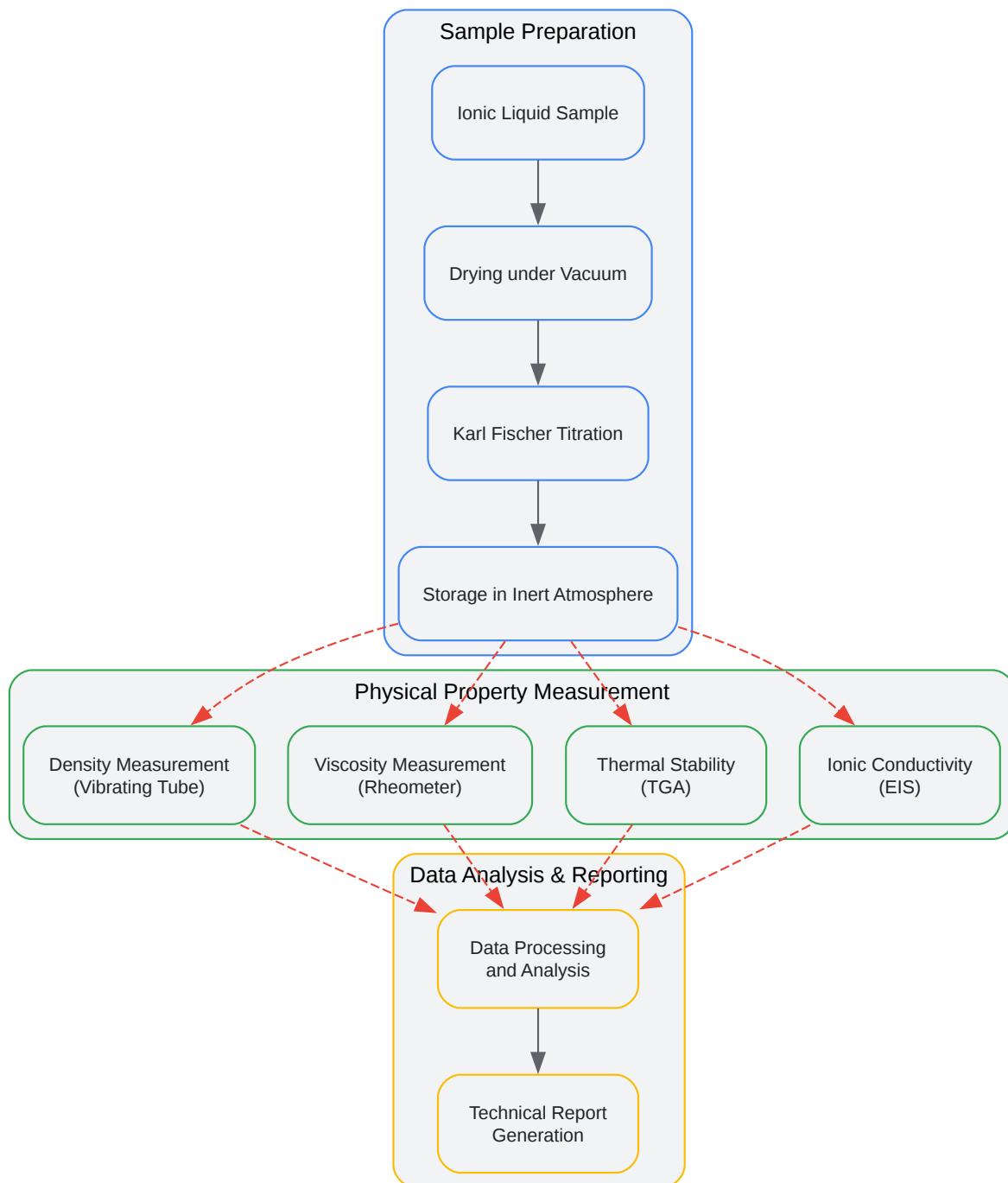
viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be independent of the shear rate. e. Record the viscosity at a defined shear rate or the zero-shear viscosity.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of ionic liquids.

- Instrumentation: A TGA instrument capable of heating the sample in a controlled atmosphere is required.
- Procedure: a. Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum). b. Place the crucible in the TGA furnace. c. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C). d. The instrument records the mass of the sample as a function of temperature. e. The onset temperature of decomposition is determined from the TGA curve, which is the temperature at which significant mass loss begins.

Ionic Conductivity Measurement


The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current and is typically measured using electrochemical impedance spectroscopy (EIS).

- Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used. A conductivity cell with two parallel platinum electrodes of a known geometry is also required.
- Cell Constant Determination: The cell constant is determined by measuring the impedance of a standard solution with a known conductivity (e.g., an aqueous KCl solution) in the conductivity cell.
- Procedure: a. Fill the conductivity cell with the dried ionic liquid. b. Connect the cell to the impedance analyzer. c. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). d. The impedance spectrum is recorded, typically as a Nyquist plot. e. The bulk resistance (R_b) of the ionic liquid is determined from the high-frequency intercept of

the impedance spectrum with the real axis. f. The ionic conductivity (σ) is then calculated using the formula: $\sigma = K / R_b$, where K is the cell constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of an ionic liquid like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physical property characterization of ionic liquids.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, along with standardized protocols for their accurate measurement. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties and their reliable characterization is essential for the successful application and innovation of this versatile ionic liquid. The provided workflow serves as a foundational framework for systematic and reproducible studies of ionic liquids.

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591626#physical-properties-of-methyltrioctylammonium-bis-trifluoromethylsulfonyl-imide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com